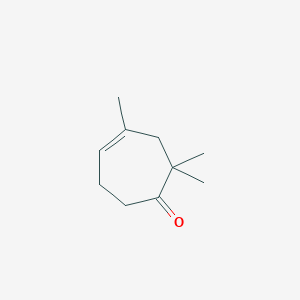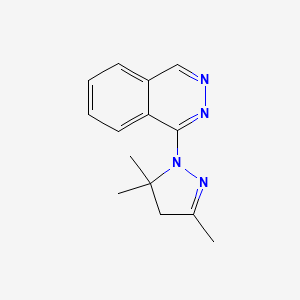
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine is a compound that belongs to the class of pyrazoles and phthalazines Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phthalazines are bicyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
The synthesis of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antibacterial, anticancer, and anti-inflammatory agents . In the textile industry, pyrazoline derivatives are used as fluorescent whitening agents . Additionally, this compound has applications in high-tech fields such as laser dyes and fluorescent probes .
Mécanisme D'action
The mechanism of action of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism of action can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be compared with other similar compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles and 3,5,5-trimethyl-2-pyrazoline . These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles are known for their excellent fluorescence properties and are used in photoluminescent materials
Propriétés
Numéro CAS |
63768-14-9 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-(3,5,5-trimethyl-4H-pyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C14H16N4/c1-10-8-14(2,3)18(17-10)13-12-7-5-4-6-11(12)9-15-16-13/h4-7,9H,8H2,1-3H3 |
Clé InChI |
ODTAVMJSCQMZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C)C)C2=NN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


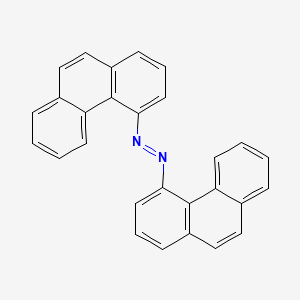
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

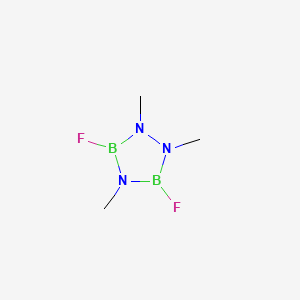
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
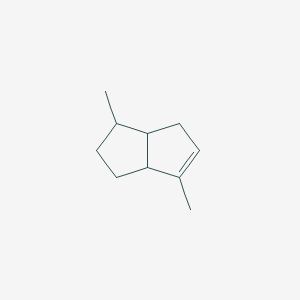
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
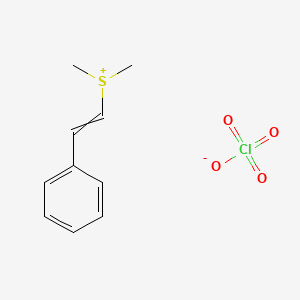
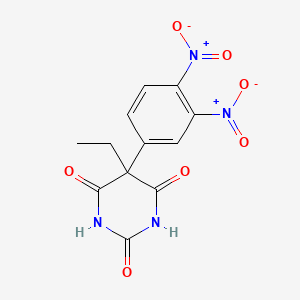
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
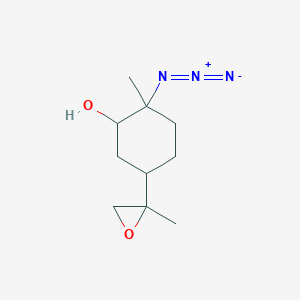

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
